Hyperinone

Description

Contextualization within Natural Products Chemistry

Natural products chemistry is a scientific discipline focused on the discovery, isolation, elucidation of structure, and study of the biological activities of compounds derived from natural sources, primarily plants, microorganisms, and marine organisms. These naturally occurring compounds, known as natural products, often possess unique chemical structures and diverse biological properties, making them valuable subjects for academic research and potential sources for drug discovery cput.ac.zamdpi.comneist.res.innih.gov.

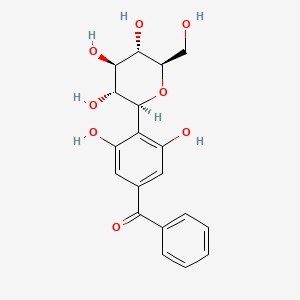

Within this expansive field, Hyperinone stands as a notable example of a natural product. It is a chemical compound that has been isolated from plant sources, specifically identified as a C-glycoside mdpi.comencyclopedia.pubresearchgate.net. Its presence has been reported in species belonging to the Hypericum genus, highlighting its origin within the plant kingdom mdpi.comencyclopedia.pubresearchgate.net.

Significance of Benzophenone (B1666685) Glycosides in Phytochemistry

This compound belongs to the broader class of benzophenone glycosides, which are characterized by a benzophenone aglycone linked to one or more sugar moieties. These compounds represent a relatively small group of plant metabolites with a somewhat narrow distribution across various plant families researchgate.net. They are predominantly found in genera such as Clusiaceae, Gentianaceae, Hypericaceae, and Polygalaceae researchgate.net.

From a phytochemical perspective, benzophenone glycosides hold significance due to their structural diversity and their role in plant biochemistry. Notably, they are recognized as precursors in the biogenesis of xanthones, another important class of natural products encyclopedia.pubresearchgate.net. Beyond their biosynthetic relevance, benzophenone glycosides have garnered academic interest for their wide range of reported biological activities. Research has indicated that these compounds can exhibit antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties, among others mdpi.comresearchgate.netcolab.ws. The identification and characterization of new benzophenone glycosides continue to contribute to the understanding of plant chemical diversity and potential pharmacological applications aphrc.orgnih.govinformahealthcare.com.

Historical Overview of this compound Research

The study of benzophenones and their glycosidic forms has a history spanning over a century. Early reports of isolated trioxygenated simple benzophenones date back to the mid-19th century mdpi.comencyclopedia.pub. Historically, until the year 2000, only benzophenone C-glycosides were known to occur naturally mdpi.comresearchgate.netcolab.ws. C-glycosides are characterized by a carbon-carbon bond between the aglycone and the sugar, which typically confers greater stability compared to O-glycosides (where an oxygen atom links the aglycone and sugar) mdpi.comresearchgate.net. Since 2000, numerous O-glycosides of benzophenones have also been isolated and structurally characterized mdpi.comresearchgate.netcolab.ws.

This compound itself was reported as a C-glycoside mdpi.comencyclopedia.pubresearchgate.net. Its isolation has been specifically documented from Hypericum styphelioides A. Rich. mdpi.comencyclopedia.pubresearchgate.net. This discovery placed this compound within the context of natural products from the Hypericum genus, a genus well-known for producing a variety of bioactive compounds, including other benzophenone glycosides colab.wsaphrc.orgnih.govinformahealthcare.com.

Scope and Objectives of the Research Review

This research review aims to provide a comprehensive overview of the chemical compound this compound, focusing solely on its academic context within natural products chemistry. The primary objectives are to contextualize this compound within the broader class of benzophenone glycosides, detail its natural occurrence, and summarize the historical trajectory of its research. This review consolidates available scientific information to enhance understanding of this compound's significance in phytochemistry.

Structure

3D Structure

Properties

Molecular Formula |

C19H20O8 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

[3,5-dihydroxy-4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]-phenylmethanone |

InChI |

InChI=1S/C19H20O8/c20-8-13-16(24)17(25)18(26)19(27-13)14-11(21)6-10(7-12(14)22)15(23)9-4-2-1-3-5-9/h1-7,13,16-22,24-26H,8H2/t13-,16-,17+,18-,19+/m1/s1 |

InChI Key |

IZLOXVHOHPOUQD-SFKBXODTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O |

Synonyms |

3,5-dihydroxybenzophenon-4-beta-D-glucoside 3,5-dihydroxybenzophenon-4-glucoside hyperinone |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Hyperinone

Hyperinone as a C-Glycoside Benzophenone (B1666685)

This compound is classified as a C-glycoside benzophenone. encyclopedia.pubmdpi.com Benzophenones are compounds derived from diphenylmethanone, characterized by two phenyl rings linked by a carbonyl group, where one or more protons are replaced by hydroxyl, alkyl, alkyloxy groups, or halogen atoms. encyclopedia.pub In the case of this compound, it is a C-glycoside, meaning the sugar moiety is directly attached to a carbon atom of the aglycone (non-sugar part) rather than through an oxygen atom (O-glycoside). encyclopedia.pubmdpi.com This C-glycosidic linkage is a distinguishing feature, as O-glycosidic forms of deoxygenated benzophenones are less commonly reported in nature. encyclopedia.pubmdpi.com this compound has been isolated from plants such as Hypericum styphelioides A. Rich. mdpi.comresearchgate.net

Precursors and Metabolic Origin of Benzophenones

The core skeleton of benzophenones, including this compound, is of mixed biosynthetic origin, arising from the convergence of two major metabolic pathways: the shikimate pathway and the acetate-malonate pathway. encyclopedia.pubresearchgate.net This dual origin contributes to the structural diversity observed in naturally occurring benzophenones. researchgate.net

Shikimate Pathway Contributions to Benzophenone Core

The shikimate pathway is a crucial metabolic route in plants and microorganisms, responsible for the biosynthesis of aromatic compounds, including aromatic amino acids like L-phenylalanine. researchgate.netnih.govannualreviews.orggacbe.ac.in In the context of benzophenone biosynthesis, the shikimate pathway provides the precursor for one of the phenyl rings, specifically the A-ring, and the attached carbonyl group. encyclopedia.pubresearchgate.netscielo.br This often involves benzoyl-CoA or its derivatives as key intermediates. researchgate.netscielo.br For instance, in the Hypericaceae family, an L-phenylalanine-dependent pathway derived from shikimate contributes to the formation of 2,4,6-trihydroxybenzophenone, which can then be further hydroxylated to 2,3′,4,6-tetrahydroxybenzophenone, a significant intermediate for xanthone (B1684191) synthesis. researchgate.net

Acetate-Malonate Pathway Contributions to Benzophenone Core

The second phenyl ring, the B-ring, of the benzophenone core is derived from the acetate-malonate pathway, also known as the polyketide pathway. encyclopedia.pubresearchgate.netresearchgate.net This pathway involves the condensation of multiple units of malonyl-CoA, which are ultimately derived from acetyl-CoA. researchgate.nettu-braunschweig.demdpi.com Specifically, the skeleton of benzophenones originates from the condensation of benzoyl-CoA (from the shikimate pathway) with three molecules of malonyl-CoA. tu-braunschweig.demdpi.com This reaction is catalyzed by an enzyme known as benzophenone synthase (BPS). researchgate.netscielo.brtu-braunschweig.demdpi.com The polyketide origin allows for the diverse substitution patterns observed on the B-ring, which can further undergo prenylation and cyclization reactions to form various benzophenone structures. researchgate.net

Glycosylation Mechanisms in this compound Formation

Glycosylation is a common modification in natural product biosynthesis, influencing solubility, stability, and biological activity. For this compound, a C-glycoside, the glycosylation mechanism involves the formation of a direct carbon-carbon bond between the sugar and the aglycone. encyclopedia.pubmdpi.com This is distinct from O-glycosylation, where the sugar is linked via an oxygen atom. mdpi.comnih.govnih.gov While the precise enzymatic details for C-glycoside formation in this compound are not fully elucidated in the provided search results, C-glycosides of tetraoxygenated benzophenones have been isolated from various plant sources. encyclopedia.pubmdpi.com The formation of C-glycosides typically involves specific C-glycosyltransferases, which catalyze the transfer of a sugar moiety to an activated carbon atom of the acceptor molecule.

Enzymatic Systems Involved in this compound Biosynthesis

The biosynthesis of benzophenones, including the aglycone precursor of this compound, relies on specific enzymatic systems. A key enzyme is Benzophenone Synthase (BPS) , a type III polyketide synthase (PKS). researchgate.netscielo.brtu-braunschweig.demdpi.comfrontiersin.orgnih.gov BPS catalyzes the decarboxylative condensation of a starter molecule (such as benzoyl-CoA or a derivative from the shikimate pathway) with extender units of malonyl-CoA (from the acetate-malonate pathway). tu-braunschweig.demdpi.comnih.gov This process leads to the formation of a polyketide intermediate, which then undergoes intramolecular cyclization to yield the benzophenone core, such as 2,4,6-trihydroxybenzophenone. mdpi.com

Research indicates that BPS and chalcone (B49325) synthase (CHS), another type III PKS, are both located in the mesophyll of Hypericum perforatum leaves, suggesting their involvement in the synthesis of active constituents like xanthones and flavonoids. frontiersin.org The functional diversification of type III PKSs, including BPS, is influenced by mutations that reshape their active-site cavities, allowing for the binding of specific substrates like benzoic acid-derived compounds. nih.gov

Biogenetic Relationship to Xanthones

Simple oxygenated benzophenones and their glycosides are recognized as precursors in the biogenesis of xanthones. encyclopedia.pubmdpi.comfrontiersin.org The conversion of benzophenones to xanthones represents a significant biosynthetic branch point in various plants. researchgate.netscielo.br This transformation can occur through a regioselective intramolecular oxidative coupling of a benzophenone intermediate. tu-braunschweig.defrontiersin.org For instance, 2,3′,4,6-tetrahydroxybenzophenone is a central intermediate for xanthone biosynthesis in plants. nih.govfrontiersin.org Furthermore, it has been reported that xanthones can be formed from benzophenone glycosides through the elimination of the glycosidic moiety followed by dehydration. encyclopedia.pubmdpi.com This biogenetic link highlights the close metabolic relationship between these two classes of natural products. rsc.org

Isolation and Extraction Methodologies for Hyperinone Research

Isolation and Purification Techniques for Hyperinone

Chromatographic Separation Methods (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation, identification, and quantification of chemical components in complex mixtures. HPLC relies on the differential distribution of analytes between a mobile phase (liquid solvent) and a stationary phase (a column packing material) brieflands.comswinburne.edu.au. Compounds are separated based on their varying affinities for these two phases; those with stronger interactions with the stationary phase are retained longer, leading to different elution times brieflands.comswinburne.edu.aufoodprotection.org.

While specific HPLC parameters for the direct isolation of this compound are not extensively detailed in general literature, HPLC is a preferred technique for determining the chemical composition of Hypericum extracts and for purifying various phytochemicals, including naphthodianthrones like hypericin (B1674126) and pseudohypericin (B192201) mdpi.comnih.gov. For instance, the purification of hypericins from Hypericum perforatum extracts has been achieved using silica (B1680970) gel column chromatography followed by HPLC for purity determination brieflands.com. New macroporous-resin column techniques coupled with preparative liquid chromatography have also been employed for hypericin isolation, utilizing acetonitrile (B52724) and water as eluting solvents under a gradient elution mode, achieving high recovery rates mdpi.com. The principle of HPLC, involving the selection of appropriate mobile and stationary phases, is crucial for achieving effective separation of compounds based on polarity, electrical charge, or molecular size foodprotection.org.

Counter-Current Separation Techniques

Counter-current chromatography (CCC), also known as high-speed counter-current chromatography (HSCCC) or centrifugal partition chromatography (CPC), represents a liquid-liquid chromatography technique that operates without a solid support wikipedia.orgyoutube.commdpi.com. This characteristic eliminates irreversible adsorption of analytes onto the column material, which is a common issue in solid-support chromatography and can lead to higher recovery rates wikipedia.orgmdpi.com.

The separation principle in CCC is based on the differential partitioning of a solute between two immiscible liquid phases researchgate.netnih.gov. One phase acts as the stationary phase, retained within a coiled column by centrifugal or gravitational forces, while the other serves as the mobile phase, pumped through it wikipedia.orgresearchgate.netyoutube.com. The continuous mixing and settling of these phases allow for the separation of components based on their respective solubilities, characterized by their distribution ratio (KD) wikipedia.orgmdpi.comyoutube.com.

Although direct reports of this compound isolation using CCC are not widely documented, this technique has been successfully applied for the separation and purification of other benzophenones, such as bungeiside-A, bungeiside-B, and baishouwubenzophenone (B45253) from Cynanchum bungei Decne. mdpi.com. This suggests that CCC could be a viable method for this compound isolation, particularly given its advantages for sensitive natural products youtube.com. The technique offers high loading capacity and resolution, making it suitable for preparative-scale isolation of natural compounds mdpi.comyoutube.com.

Strategies for Minimizing Degradation and Artifact Formation during Extraction

Minimizing degradation and artifact formation during the extraction of sensitive chemical compounds like this compound is paramount to obtaining accurate research findings. High temperatures can lead to the degradation of sensitive compounds nih.gov. Therefore, extraction methods that operate at lower temperatures or with controlled heat application are often preferred. For instance, freeze-drying is a technique that can help preserve the integrity of bioactive molecules in extracts by removing water at low temperatures nih.gov.

Ultrasonic-assisted extraction (UAE) is another method that, when optimized, can enhance extraction efficiency while minimizing degradation. However, prolonged sonication can cause the degradation of certain compounds due to heat and ultrasound energy, highlighting the importance of optimizing sonication time to balance yield and compound integrity nih.gov.

A significant advantage of counter-current chromatography (CCC) in this regard is its ability to minimize the risk of degradation of sensitive compounds youtube.com. Since CCC does not utilize a solid stationary phase, it avoids the shear forces and irreversible adsorption that can occur with traditional column chromatography, thereby protecting delicate substances during the separation process wikipedia.orgyoutube.commdpi.com. This makes CCC particularly useful for the extraction and purification of natural products and pharmaceuticals that are prone to degradation youtube.com.

Advanced Characterization Techniques for Hyperinone Structure Elucidation

Spectroscopic Analysis in Structural Identification

Spectroscopic techniques are fundamental to the initial and detailed characterization of organic compounds, providing insights into functional groups, carbon-hydrogen frameworks, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic molecules, offering detailed information about the carbon-hydrogen framework and connectivity. hyphadiscovery.comuni-koeln.deorganicchemistrydata.orgnmrdb.org For a complex natural product like hyperinone, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial.

¹H NMR Spectroscopy: This technique identifies and quantifies different types of protons in a molecule, providing information on their chemical environment, multiplicity (due to coupling with neighboring protons), and integration (relative number of protons). Chemical shifts (δ) are indicative of the electronic environment of the protons, while coupling constants (J values) reveal the connectivity and spatial relationship between protons. For a C-glycoside like this compound, characteristic signals for aromatic protons, hydroxyl protons, and the protons of the sugar moiety would be observed. organicchemistrydata.orgnmrdb.org

¹³C NMR Spectroscopy: This provides information on the carbon skeleton, with chemical shifts indicating the hybridization state and electronic environment of each carbon atom. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl, methylene, and methine carbons, as well as quaternary carbons. organicchemistrydata.org

Two-Dimensional (2D) NMR Spectroscopy:

Correlation Spectroscopy (COSY): Reveals proton-proton spin-spin coupling, indicating protons on adjacent carbons. hyphadiscovery.comorganicchemistrydata.org

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons directly bonded to carbons, assigning ¹H and ¹³C signals to specific CH, CH₂, or CH₃ groups. hyphadiscovery.comorganicchemistrydata.org

Heteronuclear Multiple Bond Correlation (HMBC): Provides correlations between protons and carbons separated by two or three bonds, which is vital for establishing long-range connectivity, particularly across quaternary carbons and for linking the benzophenone (B1666685) core to the C-glycoside sugar. hyphadiscovery.comorganicchemistrydata.org

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons, providing information on the relative stereochemistry and conformation of the molecule. hyphadiscovery.com

The combined data from these NMR experiments would allow for the complete assignment of all proton and carbon signals and the construction of the molecular framework of this compound.

Mass Spectrometry (MS) is essential for determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. swinburne.edu.auox.ac.ukchromatographyonline.comwikipedia.org

High-Resolution Mass Spectrometry (HRMS): Provides a precise molecular mass, which can be used to determine the exact molecular formula (e.g., C₁₉H₂₀O₈ for this compound) by comparing the measured mass-to-charge ratio (m/z) with theoretical values. nih.gov

Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion or a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern provides structural information by revealing the presence of specific subunits and the way they are connected. For a C-glycoside, characteristic fragmentations corresponding to the loss of the sugar moiety or specific cleavages within the sugar or aglycone would be observed. swinburne.edu.auchromatographyonline.comwikipedia.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. ox.ac.ukwikipedia.org This is particularly useful for natural product extracts, allowing for the separation of this compound from other co-occurring compounds before its mass spectral analysis. LC-MS/MS can further provide structural confirmation by generating fragmentation data for the separated compound. ox.ac.ukwikipedia.orgnih.govgalaxyproject.org

Table 1: Illustrative Mass Spectrometry Data for this compound (Conceptual)

| Parameter | Value | Information Derived |

| Molecular Formula | C₁₉H₂₀O₈ nih.gov | Elemental composition |

| Exact Mass (Calc.) | 376.11586 Da | Theoretical mass for C₁₉H₂₀O₈ swinburne.edu.au |

| Exact Mass (Obs.) | 376.11565 Da swinburne.edu.au | Confirms molecular formula with high accuracy swinburne.edu.au |

| MS/MS Fragmentation | Loss of sugar moiety, characteristic cleavages | Presence of C-glycoside, structural subunits |

These techniques provide complementary information on the functional groups and electronic conjugation within the this compound molecule.

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by molecular vibrations, allowing for the identification of specific functional groups. For this compound, key absorption bands would include:

Broad absorption around 3300-3500 cm⁻¹ for hydroxyl (-OH) groups (from both the benzophenone core and the sugar). rsc.org

Strong absorption around 1650-1700 cm⁻¹ for the carbonyl (C=O) group of the benzophenone.

Peaks in the 1450-1600 cm⁻¹ region indicating aromatic C=C stretching.

C-O stretching vibrations from the sugar moiety and phenolic groups. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: Detects electronic transitions within a molecule, particularly useful for identifying conjugated systems. The benzophenone chromophore in this compound, with its extended π-electron system, would exhibit characteristic absorption maxima (λmax) in the UV region. Changes in these maxima under different pH conditions (e.g., due to phenolic hydroxyl groups) can also provide structural insights. researchgate.netmsu.edu

Table 2: Expected Spectroscopic Signatures for this compound (Illustrative)

| Technique | Feature | Expected Range/Type | Information Derived |

| IR | O-H stretch | Broad, ~3300-3500 cm⁻¹ | Presence of hydroxyl groups |

| C=O stretch (ketone) | Strong, ~1650-1700 cm⁻¹ | Presence of carbonyl group (benzophenone) | |

| Aromatic C=C stretch | ~1450-1600 cm⁻¹ | Aromatic rings in the structure | |

| UV-Vis | λmax (UV region) | Characteristic absorption for conjugated benzophenone | Presence and extent of conjugation in the chromophore |

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD), particularly single-crystal X-ray diffraction, is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. iastate.edumalvernpanalytical.comwikipedia.orgdrawellanalytical.com If a high-quality single crystal of this compound can be obtained, XRD analysis would provide:

Unambiguous atomic connectivity: Confirmation of all bond lengths, bond angles, and torsion angles. wikipedia.org

Absolute stereochemistry: Crucial for chiral molecules like C-glycosides, determining the precise spatial arrangement of atoms. wikipedia.org

Crystal packing: Information on how molecules arrange themselves in the solid state. iastate.edu

The diffraction pattern produced by the interaction of X-rays with the crystal lattice allows crystallographers to construct an electron density map, from which the positions of individual atoms can be precisely determined. wikipedia.orgdrawellanalytical.compdx.edu This technique offers the most direct and conclusive evidence for structural confirmation.

Advanced Microscopy Techniques (e.g., FESEM, AFM, TEM)

While highly valuable for characterizing materials at the nanoscale, techniques such as Field Emission Scanning Electron Microscopy (FESEM), Atomic Force Microscopy (AFM), and Transmission Electron Microscopy (TEM) are generally not primary tools for the molecular structure elucidation of small organic compounds like this compound in solution or as amorphous powders. afmworkshop.comvpi2004.comnanosurf.com Their main applications lie in:

Morphological analysis: FESEM and TEM provide high-resolution images of surface topography and internal microstructure, respectively. vpi2004.comnanosurf.com

Nanoscale dimensions: AFM can provide three-dimensional topographical maps, and TEM can image internal structures at atomic resolution. afmworkshop.comnanosurf.com

These techniques would be relevant if this compound were to form specific crystalline habits, nanoparticles, or supramolecular assemblies, where their morphology and size could be characterized. However, for determining the atomic connectivity and stereochemistry of the molecule itself, spectroscopic and crystallographic methods are more direct and informative.

Computational Chemistry in Structural Confirmation (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays an increasingly important role in supporting and confirming experimental structural elucidation. uni-wuerzburg.deresearchgate.netaps.org

Geometry Optimization: DFT can predict the most stable three-dimensional conformation of this compound, providing optimized bond lengths, angles, and dihedral angles. uni-wuerzburg.deresearchgate.net

Spectroscopic Property Prediction: DFT calculations can accurately predict spectroscopic parameters, such as:

NMR Chemical Shifts: Predicted ¹H and ¹³C NMR chemical shifts can be compared with experimental data to validate proposed structures, especially when dealing with complex overlapping signals or ambiguous assignments. uni-wuerzburg.denih.gov

Vibrational Frequencies: Calculated IR frequencies can be compared to experimental IR spectra, aiding in the assignment of specific functional group vibrations. uni-wuerzburg.de

UV-Vis Electronic Transitions: Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption maxima and intensities, which can be compared with experimental UV-Vis spectra to confirm the chromophoric system. uni-wuerzburg.de

By providing theoretical benchmarks, DFT calculations can help resolve ambiguities in experimental data, confirm proposed structures, and even guide further experimental investigations. uni-wuerzburg.deaps.org

Pharmacological Activities and Molecular Mechanisms of Hyperinone: in Vitro Studies

Antioxidant Activity Investigations

Investigations into the antioxidant properties of Hyperinone have been conducted, primarily focusing on its ability to scavenge free radicals.

The radical scavenging activity of this compound has been evaluated using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assay. In these tests, this compound, which is designated as compound 13 in some literature, demonstrated a moderate capacity to scavenge ABTS radicals. mdpi.com

Specific findings from these assays are detailed in the table below.

| Compound | ABTS Radical Scavenging Activity (mM TE) |

| This compound | 1.93 |

| Quercetin (Reference) | 3.33 |

| Rutin (Reference) | 2.78 |

| TE: Trolox Equivalents mdpi.com |

No specific research findings for this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay were identified in the performed searches.

The available scientific literature from the conducted searches does not provide specific in vitro data on the cellular antioxidant mechanisms of this compound, including its capacity for reducing reactive oxygen species (ROS) within cells.

Anti-inflammatory Effects and Associated Pathways

While the broader class of benzophenones, to which this compound belongs, is known for anti-inflammatory properties, no specific in vitro studies detailing the anti-inflammatory effects or the associated molecular pathways of isolated this compound were found in the search results. mdpi.comresearchgate.net

Cytotoxic and Antitumor Activities in Cell Lines

No specific data from in vitro studies on the cytotoxic and antitumor activities of this compound in cancer cell lines were available in the reviewed search results.

The conducted searches yielded no specific in vitro research findings on the effect of this compound on the inhibition of cell proliferation in cancer cell lines.

There were no specific in vitro studies found in the search results that investigated the mechanisms of apoptosis induction by this compound in cancer cells.

Specific Cancer Cell Line Responses (e.g., Col-2, HCT-116, H460)

While direct studies on the cytotoxic effects of this compound on the Col-2, HCT-116, and H460 cancer cell lines are limited in the available literature, research on structurally related benzophenone (B1666685) compounds provides insight into the potential anti-cancer activities of this class of molecules. In vitro assays using various human cancer cell lines have demonstrated that certain benzophenones exhibit significant cytotoxic properties.

For instance, a benzophenone glycoside, a class of compounds to which this compound belongs, showed notable activity against the H460 non-small cell lung cancer cell line. researchgate.net Furthermore, other related benzophenone derivatives have been evaluated against the Col-2 human colon cancer cell line, demonstrating moderate to low cytotoxic activity when compared to the positive control, ellipticine. mdpi.com These findings suggest that the benzophenone scaffold is a promising area for anti-cancer research, though further studies are required to determine the specific activity of this compound against these and other cancer cell lines.

| Compound Class | Cell Line | Activity Measure | Result | Reference Compound |

| Benzophenone | H460 (Non-small cell lung) | Cytotoxicity | Significant | Not specified |

| Benzophenone Derivative | Col-2 (Human colon) | ED₅₀ | 11.76 µM | Ellipticine (2.43 µM) |

| Benzophenone Derivative | Col-2 (Human colon) | ED₅₀ | 20.85 µM | Ellipticine (2.43 µM) |

Antimicrobial Efficacy

The antimicrobial properties of benzophenones and their glycosides are a significant area of pharmacological investigation. researchgate.netmdpi.com While specific data on this compound is not extensively detailed, studies on analogous compounds underscore the potential of this chemical class to inhibit microbial growth.

Research has shown that certain benzophenone C-glycosides exhibit potent antibacterial effects. For example, Iriflofenone-3-C-β-D-glucoside demonstrated strong activity against the Gram-negative bacterium Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL. mdpi.com Another related compound was reported to have significant activity against Mycobacterium smegmatis. mdpi.com These findings highlight the potential of benzophenone glycosides as antimicrobial agents, warranting further investigation into the specific efficacy of this compound against a broader spectrum of bacterial and fungal pathogens.

| Compound | Microbial Strain | Activity Measure | Result |

| Iriflofenone-3-C-β-D-glucoside | Escherichia coli | MIC | 62.5 µg/mL |

| Benzophenone Derivative | Mycobacterium smegmatis | Activity | Significant at 12.5 µg/mL |

Enzyme Modulation Studies (e.g., α-glucosidase, MAO-A, pancreatic lipase)

This compound belongs to a class of simple oxygenated benzophenones that have been investigated for their ability to modulate the activity of various clinically relevant enzymes. researchgate.netmdpi.com These studies are crucial for understanding the therapeutic potential of these compounds in metabolic and neurological disorders.

α-Glucosidase Inhibition: Several benzophenone compounds have shown potent inhibitory activity against α-glucosidase, an enzyme involved in carbohydrate digestion and blood glucose regulation. researchgate.net The inhibitory concentration (IC₅₀) values for some of these compounds were found to be stronger than that of acarbose, a commercially available α-glucosidase inhibitor. mdpi.com This suggests a potential role for compounds like this compound in managing postprandial hyperglycemia.

Monoamine Oxidase-A (MAO-A) Inhibition: The inhibition of MAO-A is a key strategy in the treatment of depression and other neurological conditions. The simple oxygenated benzophenone class has been identified as possessing MAO-A inhibitory activity, indicating that these compounds could be explored for their potential neuropharmacological effects. researchgate.netmdpi.com

Pancreatic Lipase Inhibition: Pancreatic lipase is a critical enzyme in the digestion and absorption of dietary fats. Inhibition of this enzyme is a therapeutic approach for managing obesity. Studies have confirmed that benzophenones isolated from natural sources can act as inhibitors of pancreatic lipase, suggesting another avenue for the pharmacological application of this compound class. researchgate.netmdpi.comencyclopedia.pub

| Compound | Enzyme | Activity Measure | Result (µM) | Reference Compound |

| Benzophenone 227 | α-Glucosidase | IC₅₀ | 42 | Acarbose (185.25 µM) |

| Benzophenone 228 | α-Glucosidase | IC₅₀ | 199 | Acarbose (185.25 µM) |

| Benzophenone 78 | α-Glucosidase | IC₅₀ | 415.79 | Acarbose (185.25 µM) |

| Benzophenone 120 | α-Glucosidase | IC₅₀ | 520.94 | Acarbose (185.25 µM) |

Investigation of Molecular Targets and Signaling Pathways (e.g., STAT3, MAPK1, IL-6, PI3K/AKT pathway in related compounds)

The elucidation of molecular targets and signaling pathways is fundamental to understanding the mechanism of action of any pharmacologically active compound. Key pathways such as STAT3, MAPK1, IL-6, and PI3K/AKT are frequently implicated in cellular processes including proliferation, inflammation, and survival, making them important targets in drug discovery.

However, a review of the current scientific literature indicates a gap in research specifically investigating the effects of this compound or its closely related simple benzophenones on these particular signaling cascades. While the compound class exhibits cytotoxic and enzyme-modulating activities, the underlying molecular mechanisms and specific intracellular targets have not yet been fully characterized. Future research should focus on exploring the impact of this compound on these and other relevant pathways to build a comprehensive pharmacological profile.

Advanced In Vitro Modeling Approaches

To bridge the gap between traditional two-dimensional cell culture and in vivo studies, advanced in vitro models are increasingly being adopted in pharmacological research. These systems offer a more physiologically relevant environment to assess the efficacy and mechanisms of novel compounds.

Three-dimensional (3D) cell culture systems, such as spheroids and organoids, mimic the complex cell-cell and cell-matrix interactions found in native tissues. Spheroids are cellular aggregates that can replicate the microenvironments of tumors, while organoids are stem-cell-derived structures that self-organize to resemble the architecture and function of specific organs. These models are invaluable for studying disease progression and drug response in a more accurate context than 2D monolayers. At present, there are no published studies detailing the evaluation of this compound's pharmacological activities using 3D spheroid or organoid models.

Organ-on-Chip (OoC) models represent a cutting-edge in vitro technology that combines microfluidics with living cells to create micro-engineered systems simulating the activities and mechanics of human organs. These devices allow for the study of organ-level physiology and drug responses in a controlled environment. Despite the significant potential of OoC technology to enhance preclinical drug evaluation, the scientific literature does not currently contain research on the use of these models to investigate the pharmacological properties of this compound.

Application of Machine Learning and Artificial Intelligence in In Vitro Research

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing in vitro research, offering powerful tools to accelerate the discovery and characterization of natural products. nih.govmdpi.comnih.gov These technologies are particularly valuable for analyzing the complex datasets generated from in vitro experiments and for predicting the biological activities of compounds where experimental data is sparse. nih.gov

Key applications of AI and ML in the context of in vitro research for natural products include:

Virtual Screening and Bioactivity Prediction: AI algorithms can screen vast libraries of natural compounds to predict their likelihood of interacting with specific biological targets, such as enzymes or receptors. nih.gov This allows researchers to prioritize compounds for further in vitro testing, saving significant time and resources compared to traditional high-throughput screening methods. nih.gov

Predicting Molecular Targets: A crucial role for AI in natural product research is the prediction of molecular targets and potential side effects. nih.govmdpi.com By analyzing a compound's structure, AI can generate hypotheses about its mechanism of action, which can then be validated through targeted in vitro assays.

Analysis of Complex Datasets: In vitro studies, especially those involving multiomics (genomics, proteomics, metabolomics), generate large and complex datasets that are difficult for humans to analyze alone. mdpi.com ML algorithms excel at identifying subtle patterns and correlations within these datasets, providing deeper insights into a compound's cellular effects. mdpi.com

De Novo Design: Advanced AI techniques, such as generative adversarial networks (GANs), can be used to design novel molecules inspired by natural products with desired biological activities. nih.gov This opens up possibilities for creating new therapeutic agents based on the structural scaffolds of compounds like this compound.

The synergy between machine learning and in vitro experiments creates a powerful feedback loop. tno.nl Predictions made by ML models can guide the design of new in vitro experiments, and the results of these experiments can, in turn, be used to refine and improve the predictive accuracy of the models. tno.nl This iterative process accelerates the pace of discovery and enhances our understanding of the therapeutic potential of natural compounds. tno.nl

The table below illustrates how machine learning models can be applied in the in vitro study of a natural compound.

Table 1: Application of Machine Learning Models in In Vitro Research of Natural Compounds

| Machine Learning Application | Objective | Input Data Type | Example ML Model | Potential In Vitro Validation |

|---|---|---|---|---|

| Bioactivity Prediction | Predict the likelihood of a compound exhibiting a specific pharmacological effect (e.g., anti-inflammatory, antimicrobial). | Chemical structure (e.g., SMILES), known bioactivity data from other compounds. | Random Forest, Support Vector Machine (SVM), Graph Neural Networks (GNNs). | Cell-based assays (e.g., cytotoxicity, enzyme inhibition), antimicrobial susceptibility testing. |

| Target Identification | Identify potential protein targets for a given compound. | Compound structure, protein structure databases, known ligand-target interactions. | Molecular Docking Simulations, Deep Learning models (e.g., CNNs). | Binding assays (e.g., SPR, ITC), enzyme activity assays with purified proteins. |

| ADMET Prediction | Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Chemical descriptors, physicochemical properties, data from in vitro ADMET assays. | Quantitative Structure-Activity Relationship (QSAR) models, Artificial Neural Networks (ANNs). | Caco-2 permeability assays, metabolic stability assays with liver microsomes, cytotoxicity assays. |

| Synergistic Effect Prediction | Identify potential synergistic or antagonistic effects when combined with other compounds. | Bioactivity data of individual compounds and combinations, cellular response profiles. | Gradient Boosting Machines, Deep Learning. | Combination index analysis in cell viability assays, checkerboard assays for antimicrobial synergy. |

Preclinical Investigations of Hyperinone in Animal Models

In Vivo Efficacy Studies (e.g., anti-inflammatory, cytoprotective effects)

A comprehensive review of the available scientific literature indicates a lack of published in vivo efficacy studies specifically investigating the anti-inflammatory or cytoprotective effects of Hyperinone in animal models. While the evaluation of phytochemicals frequently employs established models to demonstrate such properties, specific data for this compound is not currently available.

For context, anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rats or mice, where a reduction in swelling indicates potential therapeutic effect. nih.govresearchgate.netscielo.br Other models include croton oil-induced ear edema and carrageenan-induced peritonitis, which measure inflammation and leukocyte migration, respectively. researchgate.netscielo.br Cytoprotective effects, particularly neuroprotection, are often studied in animal models of neurodegenerative diseases, where the compound's ability to prevent neuronal cell death induced by neurotoxins is evaluated. nih.gov At present, no studies have applied these or similar models to assess the in vivo efficacy of this compound.

Mechanistic Insights from Animal Studies (e.g., impact on biochemical parameters)

There is currently a gap in the scientific literature regarding animal studies designed to elucidate the mechanistic action of this compound, including its impact on specific biochemical parameters. Such studies are critical for understanding how a compound exerts its effects at a molecular level within a living organism.

Typically, these investigations would involve measuring a panel of biochemical markers in blood, serum, or tissue samples following administration of the compound. nih.govscirp.org For a compound with potential anti-inflammatory effects, researchers would often analyze the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov Other relevant parameters could include markers of oxidative stress or the activity of specific enzymes and signaling proteins. nih.govnih.gov The influence of a compound on organ function is also commonly assessed by monitoring serum levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), or kidney function markers like creatinine (B1669602) and blood urea (B33335) nitrogen (BUN). researchgate.netmdpi.com However, no research detailing the effects of this compound on these or other biochemical parameters in animal models has been published.

Pharmacokinetic and Pharmacodynamic Correlations in Preclinical Models

Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential components of preclinical drug development, establishing the relationship between a compound's concentration in the body and its biological effect. allucent.commedicilon.com Pharmacokinetics describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME), often summarized as what the body does to the drug. allucent.com Pharmacodynamics, conversely, describes the effects the drug has on the body. medicilon.com

Preclinical PK studies, typically conducted in species like rats, are used to determine key parameters such as bioavailability, half-life, clearance rate, and volume of distribution. nih.govmdpi.com This information is vital for understanding how a compound is processed and for predicting a safe and effective dosing regimen for human trials. allucent.com The correlation of this exposure data with pharmacodynamic outcomes (e.g., reduction in inflammatory markers) provides a quantitative understanding of the dose-response relationship. nih.gov A review of the current literature reveals no available data on the preclinical pharmacokinetics or pharmacodynamics of this compound in any animal model.

Structural Analogs and Derivatives of Hyperinone

Naturally Occurring Benzophenone (B1666685) Derivatives Related to Hyperinone

This compound itself is a C-glycoside of a benzophenone, originally isolated from Hypericum styphelioides A. Rich. nih.govresearchgate.netchem960.com. Naturally occurring benzophenones constitute a relatively small class of plant metabolites, with their distribution primarily noted in families such as Clusiaceae, Gentianaceae, Hypericaceae, Polygalaceae, and Myrtaceae. nih.govchem960.comnsk.hr Reports also indicate their presence in certain microorganisms. nih.govchem960.com

Within the Hypericum genus, a significant number of oxygenated benzophenone derivatives have been identified. For instance, among the sixteen reported alkyloxy derivatives of trioxygenated benzophenones, fourteen have been discovered in Hypericum species. mdpi.comencyclopedia.pub Beyond this compound, other examples of naturally occurring benzophenone derivatives isolated from Hypericum species include:

4-geranyloxy-2-hydroxy-6-isoprenyloxybenzophenone : This compound was obtained from the aerial parts of Hypericum sampsonii. mdpi.com

Cariphenone A (6-benzoyl-5,7-dihydroxy-2,2,8-trimethyl-2H-chromene) : Isolated from the leaves of Hypericum carinatum. researchgate.net

Cariphenone B (8-benzoyl-5,7-dihydroxy-2,2,6-trimethyl-2H-chromene) : Also isolated from the leaves of Hypericum carinatum. researchgate.net

It is important to distinguish this compound and its benzophenone analogs from other prominent compounds found in Hypericum species, such as hyperforin, adhyperforin, and uliginosin B. While also plant metabolites, these compounds are structurally classified as prenylated phloroglucinol (B13840) derivatives, belonging to the Polycyclic Polyprenylated Acylphloroglucinol (PPAP) family, rather than benzophenones. chem960.comnsk.hrresearchgate.netwikipedia.orgwikipedia.orgnih.govimpactfactor.org Similarly, hypercalin B, despite being reported in Hypericum acmosepalum and exhibiting antibacterial activity, has been described as a polycyclic polyprenylated acylphloroglucinol (PPAP), indicating a different core structural class. nih.gov

The following table summarizes some naturally occurring benzophenone derivatives related to this compound:

| Compound Name | Source Plant Species | PubChem CID |

| This compound | Hypericum styphelioides A. Rich. | 21578953 |

| 4-geranyloxy-2-hydroxy-6-isoprenyloxybenzophenone | Hypericum sampsonii | - |

| Cariphenone A | Hypericum carinatum | - |

| Cariphenone B | Hypericum carinatum | - |

Synthetic Analogs and Structure-Activity Relationship (SAR) Studies

Comprehensive and dedicated structure-activity relationship (SAR) studies focusing solely on this compound or its direct synthetic analogs are not widely reported in the current scientific literature. While general investigations into the biological activities and SAR of various benzophenone derivatives exist, these studies typically cover a broad range of compounds and are not specifically centered on the unique structural features of this compound. researchgate.net Research often explores the therapeutic potential of benzophenones as a class, including their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, by examining modifications to the core benzophenone scaffold. researchgate.net However, detailed findings that delineate the specific structural requirements for the activity of this compound itself or its closely related synthetic counterparts remain limited in publicly accessible databases.

Biotransformation Products of this compound

Academic Research Methodologies and Theoretical Frameworks in Hyperinone Studies

Qualitative and Quantitative Research Paradigms in Natural Product Science

In the field of natural product science, both qualitative and quantitative research paradigms are employed to explore compounds like Hyperinone. Each paradigm offers a different lens through which to understand the compound's properties and potential applications.

Quantitative research is focused on generating factual, reliable, and measurable outcome data that can often be generalized to larger populations. nih.gov This paradigm is dominant in the chemical and pharmacological investigation of this compound. It involves deductive reasoning and relies on experimental and survey methods to test specific hypotheses. nih.gov For instance, quantitative studies would measure the exact yield of this compound from a plant extract, determine its concentration-dependent inhibition of a specific enzyme, or statistically analyze its effects in a cellular model.

Qualitative research, conversely, produces rich, detailed, and valid process data based on participants' perspectives and interpretations. nih.gov Its goal is the development of concepts that help to clarify phenomena in their natural settings. nih.gov While less common in the direct chemical analysis of a purified compound, qualitative methodologies are crucial in the broader context of natural product science. For example, ethnobotanical research might use qualitative interviews to understand the traditional uses of a plant known to contain this compound, providing valuable context and direction for subsequent quantitative pharmacological studies.

The integration of both approaches can provide a more comprehensive understanding than either method used alone. nih.gov

| Feature | Quantitative Research | Qualitative Research |

| Focus | Testing hypotheses, establishing cause-and-effect. nih.gov | Developing hypotheses and theories, describing processes. nih.gov |

| Data Type | Numerical, statistical, measurable. nottingham.ac.uk | Descriptive, non-numerical observations, participant views. nih.gov |

| Reasoning | Primarily deductive. nih.gov | Primarily inductive. nih.gov |

| Application to this compound | Measuring purity, quantifying bioactivity (e.g., IC50), pharmacokinetic analysis. | Documenting traditional knowledge of the source plant, exploring user experiences in ethnopharmacology. |

Theoretical Frameworks Guiding this compound Research

A theoretical framework serves as the foundation for a research study, guiding the process from problem identification through to data interpretation. researchgate.net It connects the investigation to established theories, leading to more significant and resilient findings. researchgate.net

The study of natural products like this compound is implicitly influenced by philosophical paradigms such as positivism and interpretivism.

Positivism is a philosophy rooted in the belief that knowledge must be derived from observable, measurable, and objective data. medium.com It is closely associated with the scientific method and quantitative research, striving to eliminate personal bias to achieve neutral and impartial results. nottingham.ac.ukmedium.com In this compound research, the positivist paradigm underpins nearly all laboratory-based investigations. This includes the structural elucidation of the molecule, the measurement of its physical and chemical properties, and the quantification of its biological effects in controlled experiments. The goal is to establish objective facts and potential cause-and-effect relationships. medium.com

Interpretivism , in contrast, acknowledges that reality is subjective, multiple, and socially constructed. nottingham.ac.uk It asserts that understanding the beliefs, motivations, and experiences of individuals is essential for interpreting data. simplypsychology.org This approach is linked to qualitative methods. nottingham.ac.uk While not directly applicable to determining the chemical structure of this compound, interpretivism is highly relevant in ethnopharmacological studies that explore the cultural context and traditional knowledge surrounding the plant source of the compound. This approach can provide deep insights into why a particular plant is used and how its effects are perceived, which can guide positivist-driven laboratory research. gajrc.comresearchgate.net

| Aspect | Positivist Approach | Interpretivist Approach |

| Nature of Reality | Objective, observable, measurable. nottingham.ac.ukmedium.com | Subjective, socially constructed. nottingham.ac.uk |

| Associated Methods | Quantitative (experiments, measurements). nottingham.ac.uk | Qualitative (interviews, observation). simplypsychology.org |

| Goal | To find universal laws and make generalizations. gajrc.comresearchgate.net | To gain deep, contextual understanding. gajrc.comresearchgate.net |

| Role in this compound Research | Foundational for chemical analysis, pharmacological testing, and mechanistic studies. | Informs research direction through the study of traditional medicine and ethnobotany. |

Modern research into natural compounds like this compound is increasingly guided by holistic theoretical frameworks that move beyond the traditional "one-target, one-drug" model.

Systems Biology has emerged as a novel paradigm that aims to understand the system-level molecular interactions underlying complex cellular processes. nih.gov Instead of studying components in isolation, it analyzes the complete biological system to understand how interactions between components give rise to the system's function and behavior. nih.gov When applied to this compound, a systems biology approach would investigate how the compound affects not just a single protein target, but the entire network of interconnected pathways and cellular responses. nih.gov

Network Pharmacology is an approach within systems biology that focuses on understanding drug interactions with multiple targets and diseases from a network perspective. nih.govfrontiersin.org It recognizes that many drugs exert their effects by targeting multiple proteins rather than a single one. researchgate.net This "magic shotgun" approach is particularly well-suited for natural products, which often have polyvalent pharmacological activities. researchgate.netmdpi.com For this compound, network pharmacology can be used to computationally predict its potential protein targets, analyze the biological pathways it modulates, and elucidate the complex molecular mechanisms behind its observed effects. nih.gov This provides a more comprehensive understanding of both its therapeutic potential and possible off-target effects. nih.gov

Data Collection and Analytical Methods

The investigation of this compound relies on precise and validated methods for data collection and analysis to ensure the quality and reliability of research findings.

Statistical analysis is fundamental to transforming raw experimental data into meaningful evidence. planimetergroup.comyoutube.com It is essential for testing hypotheses, minimizing bias, and ensuring the validity and reliability of research findings. youtube.comnih.gov In this compound research, several statistical approaches are critical:

Descriptive Statistics : Methods like calculating the mean, standard deviation (SD), standard error of the mean (SEM), median, and interquartile range (IQR) are used to summarize data. planimetergroup.comnih.gov For normally distributed data, mean and SD/SEM are used, while median and IQR are appropriate for skewed data. nih.gov

Significance Testing : The p-value is used to determine statistical significance, with a conventional threshold of p < 0.05 indicating that the observed result is unlikely to be due to chance. researchgate.net

Power Analysis : This statistical method is used to determine the appropriate sample size for a study, ensuring it is large enough to detect a real effect if one exists. nih.gov For some biological experiments with small sample sizes, alternative approaches like the "resource equation method" may be used. nih.gov

Proper application of these statistical tools is crucial for interpreting the results of bioassays, animal studies, and other experiments involving this compound.

Bioanalysis involves the quantification of a compound in biological matrices like blood or plasma. wuxiapptec.com A variety of sophisticated techniques are used to detect, quantify, and characterize this compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is a highly sensitive and specific platform that is a primary tool for small molecule analysis. wuxiapptec.com It allows for the accurate quantification of analytes at very low concentrations, making it invaluable for pharmacokinetic studies of this compound. wuxiapptec.com

High-Performance Liquid Chromatography (HPLC) : Often coupled with detectors like UV-Vis, HPLC is a cornerstone technique for the isolation, purification, and quantification of natural products from complex mixtures. It is essential for determining the purity of a this compound sample and its concentration in plant extracts.

Enzyme-Linked Immunosorbent Assay (ELISA) : While more commonly used for large molecules like proteins, ELISA is a ligand-binding assay platform that can be adapted to quantify small molecules in certain contexts, particularly in competitive assay formats. wuxiapptec.comfyonibio.com

High-Resolution Accurate Mass Spectrometry (HRAMS) : This technique provides highly accurate mass data, which is critical for the structural elucidation of unknown compounds and for identifying metabolites of this compound in biological samples. criver.com

These bio-analytical methods must be properly validated for parameters such as accuracy, precision, selectivity, and stability to ensure the reliability of the analytical results. nih.gov

Future Perspectives and Research Gaps

Elucidation of Remaining Biosynthetic Steps

The complete elucidation of Hyperinone's biosynthetic pathway remains a critical area for future research. The biosynthesis of plant natural products, including benzophenone (B1666685) C-glycosides like this compound, often presents challenges due to the dispersed nature of biosynthetic genes across plant chromosomes and the lack of efficient genetic manipulation systems in many medicinal plants frontiersin.orgmdpi.comfrontiersin.orgresearchgate.net. A comprehensive understanding of the enzymatic steps involved in this compound's formation is essential for sustainable production and for enabling metabolic engineering or synthetic biology approaches frontiersin.orguniv-tours.frnih.govnih.gov. Future efforts should focus on identifying and functionally characterizing all enzymes and regulatory elements involved in its biosynthesis. Techniques such as chemoproteomics, which can identify active enzymes interacting with substrates, hold significant promise in accelerating the discovery of these biosynthetic pathways frontiersin.org.

Comprehensive Profiling of Molecular Targets and Pathways

A major challenge in natural product research is the comprehensive profiling of molecular targets and elucidation of the precise mechanisms of action (MOA) of bioactive compounds, especially when they originate from complex natural mixtures news-medical.netpnas.orgfrontiersin.org. For this compound, future research needs to move beyond phenotypic observations to systematically identify its direct molecular targets (e.g., proteins, enzymes, receptors) and the downstream cellular pathways it modulates. This requires the application of advanced biochemical and cell-based assays, coupled with unbiased, high-throughput screening platforms. Integrating data from various molecular profiling techniques can provide a more holistic understanding of how this compound interacts within biological systems and exerts its effects omicstutorials.comresearchgate.net.

Advanced In Vitro and Ex Vivo Model Development

The limitations of traditional two-dimensional (2D) cell cultures and conventional animal models necessitate the development and application of more physiologically relevant in vitro and ex vivo models for this compound research. Traditional 2D cultures often fail to mimic the complex cellular microenvironment, leading to results with limited translational relevance nih.govfrontiersin.org. Animal models, while valuable, present challenges related to genetic, immunological, and pharmacokinetic differences from humans, as well as ethical considerations nih.govfrontiersin.org. Future research should prioritize the development and utilization of advanced three-dimensional (3D) cell culture models, such as spheroids, organoids, and organ-on-a-chip systems, which better recapitulate in vivo conditions nih.govfrontiersin.orgnih.gov. Ex vivo tissue-based assays also offer a crucial translational link between in vitro and in vivo studies nih.gov. Standardization of these advanced models is crucial for reliable and reproducible results nih.gov.

Exploration of Structure-Activity Relationships for Novel Analogs

Understanding the Structure-Activity Relationships (SAR) of this compound is fundamental for optimizing its biological properties and for the rational design of novel analogs with enhanced efficacy, selectivity, or improved pharmacokinetic profiles. Natural products often possess complex chemical structures, which can make initial SAR studies challenging frontiersin.orgnih.gov. Future research should systematically explore how structural modifications to the this compound scaffold impact its bioactivity. This involves a combination of synthetic chemistry to generate diverse analogs and computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking nih.govnih.govrsc.orgnih.govresearchgate.netrsc.org. Rational design strategies, including diversity-oriented synthesis or biology-oriented synthesis, can guide the creation of targeted libraries of this compound derivatives to fill SAR gaps and identify key pharmacophores nih.govresearchgate.netrsc.org.

Integration of Omics Technologies in this compound Research

The integration of various "omics" technologies (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics) is crucial for a comprehensive understanding of this compound's biological impact. While individual omics approaches provide valuable insights, their integration offers a more holistic view of the molecular changes induced by or involved in this compound's action omicstutorials.comresearchgate.netnih.govresearchgate.netmdpi.comvt.edufrontiersin.orgfrontiersin.orgacs.orgmdpi.comrsc.orgnih.govmdpi.com. For instance, metabolomics can identify altered metabolic pathways, while transcriptomics can reveal changes in gene expression, and proteomics can pinpoint affected proteins. Challenges in this area include the effective integration and analysis of large, heterogeneous datasets, as well as the standardization of protocols frontiersin.orgpnas.orgomicstutorials.comnih.govnih.govrsc.orgresearchgate.netmdpi.comfrontiersin.orgfrontiersin.orgfrontiersin.org. Future research should focus on developing robust bioinformatics tools and computational pipelines to integrate multi-omics data, thereby accelerating the identification of novel biomarkers, therapeutic targets, and a deeper understanding of this compound's effects at a systems level omicstutorials.comresearchgate.netnih.govrsc.orgresearchgate.netmdpi.comvt.edufrontiersin.orgfrontiersin.orgacs.orgmdpi.comrsc.orgnih.govmdpi.comactascientific.comrsc.org.

Multidisciplinary Approaches to this compound Research

The complexity of natural product research, from discovery to potential therapeutic application, inherently demands multidisciplinary collaboration. Future research on this compound will greatly benefit from integrated efforts involving chemists, botanists, pharmacologists, biochemists, computational biologists, and other specialists frontiersin.orgfrontiersin.orgmdpi.comijpsjournal.comnih.gov. Bridging the gaps between disciplines is essential to overcome challenges such as the identification of bioactive molecules from complex mixtures, the elucidation of their mechanisms, and the development of scalable production methods news-medical.netfrontiersin.orgfrontiersin.orgmdpi.comijpsjournal.comnih.gov. Collaborative research initiatives that combine expertise in natural product isolation, synthetic chemistry, advanced biological screening, and computational modeling will be key to accelerating the understanding and development of this compound as a valuable compound.

Q & A

Q. What are the key considerations for designing reproducible synthesis protocols for Hyperinone?

Methodological guidance: Prioritize step-by-step documentation of reaction conditions (e.g., solvent purity, temperature gradients, catalyst ratios) and validate purity using techniques like NMR, HPLC, or mass spectrometry. Include control experiments to rule out side reactions. Reference established protocols for analogous compounds and cross-validate results with independent replicates .

Q. How should researchers approach the initial characterization of this compound’s physicochemical properties?

Methodological guidance: Combine spectroscopic (e.g., UV-Vis, IR) and chromatographic methods (e.g., GC-MS) to confirm molecular structure. Use differential scanning calorimetry (DSC) for thermal stability analysis. Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What strategies are effective for conducting a literature review on this compound’s known biological activities?

Methodological guidance: Use databases like PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND mechanism"). Filter results to prioritize peer-reviewed articles and patents, and map trends using citation networks. Track discrepancies in reported bioactivity metrics (e.g., IC50 values) across studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s pharmacological action?

Methodological guidance: Conduct systematic comparisons of experimental conditions (e.g., cell lines, assay endpoints) from conflicting studies. Employ orthogonal validation methods (e.g., CRISPR knockdowns, isotopic labeling) to test mechanistic hypotheses. Use meta-analysis frameworks to quantify variability in dose-response relationships .

Q. What experimental designs are optimal for elucidating this compound’s structure-activity relationships (SAR)?

Methodological guidance: Synthesize derivatives with targeted modifications (e.g., functional group substitutions) and assay them against a consistent biological model. Apply multivariate statistical analysis (e.g., PCA, QSAR modeling) to identify critical structural determinants. Include negative controls to isolate confounding variables .

Q. How should researchers address gaps in understanding this compound’s metabolic stability in vivo?

Methodological guidance: Use radiolabeled this compound in pharmacokinetic studies to track absorption, distribution, and excretion. Pair with metabolomics (e.g., LC-MS/MS) to identify phase I/II metabolites. Cross-reference findings with in silico ADMET predictions to prioritize follow-up experiments .

Q. What methodologies are recommended for detecting and mitigating batch-to-batch variability in this compound samples?

Methodological guidance: Implement rigorous quality control (QC) protocols, including batch-specific certificates of analysis (CoA) with purity thresholds. Use accelerated stability studies under varied conditions (pH, temperature) to identify degradation pathways. Apply statistical process control (SPC) charts to monitor production consistency .

Data Analysis & Interpretation

Q. How can researchers ensure statistical robustness when analyzing this compound’s dose-dependent effects?

Methodological guidance: Predefine sample sizes using power analysis to minimize type I/II errors. Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions. Report effect sizes with confidence intervals and use correction methods (e.g., Bonferroni) for multiple comparisons .

Q. What frameworks are effective for integrating multi-omics data in this compound toxicity studies?

Methodological guidance: Use pathway enrichment analysis (e.g., KEGG, GO) to link transcriptomic/proteomic data with phenotypic outcomes. Validate hypotheses using CRISPR-based functional assays. Leverage machine learning (e.g., random forests) to prioritize biomarkers for translational relevance .

Q. How should researchers navigate discrepancies between computational predictions and experimental results for this compound’s binding affinity?

Methodological guidance: Re-evaluate force field parameters and solvation models in docking simulations. Validate predictions with biophysical assays (e.g., SPR, ITC). Conduct free-energy perturbation (FEP) calculations to refine thermodynamic predictions iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.